molecular formula C15H15N3O3S B253777 N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B253777
M. Wt: 317.4 g/mol
InChI Key: QEZJSFKJZMHMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide, also known as MBOAT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBOAT is a thiazole compound that has been synthesized through various methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide is believed to exert its therapeutic effects through the inhibition of various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). FAAH and MAGL are enzymes that degrade endocannabinoids, which are lipid-based signaling molecules that play a role in various physiological processes. By inhibiting FAAH and MAGL, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide increases the levels of endocannabinoids, which can result in anti-inflammatory and anti-proliferative effects.
Biochemical and Physiological Effects:
N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-proliferative effects, N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments, including its high purity and stability. However, there are also limitations to using N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide research. One area of interest is the development of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide's potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide exerts its therapeutic effects.

Synthesis Methods

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide can be synthesized through various methods, including the reaction of 2-aminothiazole with 2-chloroacetic acid, followed by the reaction of the resulting compound with 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine. Another synthesis method involves the reaction of 2-aminothiazole with 2-bromoacetic acid, followed by the reaction of the resulting compound with 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine. These synthesis methods have been optimized to produce high yields of N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide with high purity.

Scientific Research Applications

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. One study found that N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide inhibited the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Another study found that N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide induced apoptosis, or programmed cell death, in prostate cancer cells. N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

Product Name

N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-[5-methyl-4-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H15N3O3S/c1-7-14(20)17-11-6-10(4-5-12(11)21-7)13-8(2)22-15(18-13)16-9(3)19/h4-7H,1-3H3,(H,17,20)(H,16,18,19)

InChI Key

QEZJSFKJZMHMEZ-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)NC(=O)C)C

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)NC(=O)C)C

Origin of Product

United States

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